1,2,3-Tris(trifluoromethyl)benzene
Overview
Description
1,2,3-Tris(trifluoromethyl)benzene is a tri-substituted benzene derivative where three trifluoromethyl groups are attached to the benzene ring at the 1, 2, and 3 positions. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Mechanism of Action
Target of Action
1,2,3-Tris(trifluoromethyl)benzene is a tri-substituted benzene . It is primarily used as a reagent in various chemical reactions
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is being used in. For instance, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Instead, it is used to facilitate chemical reactions in a laboratory setting .
Pharmacokinetics
It is generally handled with care in a controlled environment due to its reactivity .
Result of Action
The result of the action of this compound is largely dependent on the specific chemical reaction it is being used in. For example, in the Suzuki–Miyaura coupling, it can help form carbon–carbon bonds .
Preparation Methods
1,2,3-Tris(trifluoromethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the successful formation of the trifluoromethyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2,3-Tris(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl groups influence the reactivity of the benzene ring.
Reduction Reactions: Under specific conditions, the trifluoromethyl groups can be reduced to form other functional groups.
Oxidation Reactions: The compound can also undergo oxidation, although the trifluoromethyl groups provide some resistance to oxidative conditions.
Common reagents used in these reactions include n-butyllithium, carbon dioxide, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Tris(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s stability and resistance to metabolic degradation make it a potential candidate for drug development and other biomedical applications.
Comparison with Similar Compounds
1,2,3-Tris(trifluoromethyl)benzene can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1,2,3-tris(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJLQXXWAYTRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194996 | |
Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42175-48-4 | |
Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Tris(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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